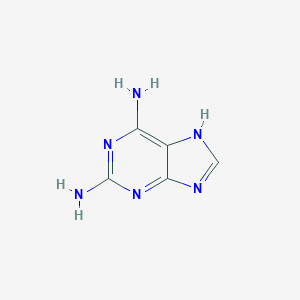

2,6-Diaminopurine

説明

Structure

3D Structure

特性

IUPAC Name |

7H-purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSXOMSJDRHRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7280-83-3 (sulfate), 22194-11-2 (lactate salt/solvate) | |

| Record name | 2,6-Diaminopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0062052 | |

| Record name | 2,6-Diaminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1904-98-9, 133762-79-5 | |

| Record name | 2,6-Diaminopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1904-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diaminopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diamino-purin-9-yl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diaminopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purine-2,6-diamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diaminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Purine-2,6-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIAMINOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49P95BAU4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The unorthodox Z-Base: A Technical Guide to the History, Discovery, and Enzymology of 2,6-Diaminopurine in Cyanophage Genomes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of 2,6-diaminopurine (Z-base) in the genome of cyanophage S-2L in 1977 marked a significant departure from the canonical four-base genetic code. This hypermodified purine base, which replaces adenine entirely in the phage's DNA, forms three hydrogen bonds with thymine, thereby increasing the thermal stability of the genome and providing a unique mechanism of resistance against host-encoded restriction enzymes. This technical guide provides an in-depth exploration of the history of the Z-base, its discovery, and the intricate enzymatic machinery responsible for its biosynthesis. Detailed experimental protocols for the identification and characterization of Z-base and its associated enzymes are provided, along with a comprehensive summary of quantitative data. Furthermore, this guide includes detailed diagrams of the key biochemical pathways and experimental workflows to facilitate a deeper understanding of this fascinating biological phenomenon.

A Historical Perspective: The Discovery of a Fifth Base

The journey to understanding the Z-base began in 1977 when Russian scientists M.D. Kirnos, I.Y. Khudyakov, and B.F. Vanyushin reported the complete substitution of adenine with an unusual base in the DNA of Synechococcus cyanophage S-2L. This novel base was identified as this compound, or 2-aminoadenine, and was designated "Z". This discovery challenged the universally accepted dogma of a four-base genetic alphabet (A, T, C, G) and opened up new avenues of research into the diversity and adaptability of viral genomes. The presence of the Z-base was shown to confer significant advantages to the phage, most notably an enhanced resistance to host restriction endonucleases that target adenine-containing recognition sites.

Quantitative Analysis of Z-Base Incorporation and DNA Stability

The complete replacement of adenine by this compound in the cyanophage S-2L genome has profound effects on the physical and chemical properties of its DNA. The formation of three hydrogen bonds between the Z-base and thymine (T) results in a more stable double helix compared to the canonical A-T pair, which has only two hydrogen bonds. This increased stability is reflected in a higher melting temperature (Tm) of Z-containing DNA.

| Oligonucleotide Duplex | Sequence Context | Relative Stability Compared to A:T |

| dC3DG3:dC3TG3 | - | More stable |

| dCT3DT3G:dCA3TA3G | - | As stable |

| dCA3DA3G:dCT7G | - | Less stable |

Table 1: Relative thermal stabilities of DNA duplexes containing this compound (D) compared to adenine (A) in different sequence contexts.[1]

Furthermore, the heterologous expression of the Z-base biosynthesis gene cluster in Escherichia coli has demonstrated the feasibility of incorporating this modified base into other organisms. Quantitative analysis of Z-base incorporation in recombinant E. coli revealed the following:

| Genetic Element | Average Adenine Replacement (%) |

| Plasmids | 12.1 |

| Chromosome | 3.9 |

Table 2: In vivo replacement of adenine with this compound in E. coli expressing the cyanophage S-2L Z-cluster.[2]

The "Z-Cluster": Enzymatic Synthesis of the Z-Base

The biosynthesis of this compound is orchestrated by a trio of enzymes encoded by a conserved gene cassette known as the "Z-cluster". These enzymes, PurZ, MazZ, and DatZ, work in concert to produce dZTP, the triphosphate precursor for Z-base incorporation into DNA.

The Core Enzymes and Their Functions

-

DatZ (dATP triphosphohydrolase): This enzyme initiates the pathway by specifically hydrolyzing dATP to deoxyadenosine, thereby depleting the cellular pool of adenine precursor and preventing its incorporation into the phage genome.[3][4]

-

MazZ ((d)GTP-specific diphosphohydrolase): MazZ acts on dGTP and GTP, converting them to dGMP and GMP, respectively. This provides the substrate for the next enzyme in the pathway, PurZ.[2]

-

PurZ (Adenylosuccinate synthetase homolog): PurZ is a key enzyme that catalyzes the conversion of dGMP to N6-succino-2-amino-2'-deoxyadenylate monophosphate (dSMP), a direct precursor to the Z-base.[5][6] Host enzymes are then thought to complete the conversion of dSMP to dZTP.

Enzyme Kinetic Parameters

While comprehensive kinetic data for all three enzymes from cyanophage S-2L is not yet fully available in a consolidated format, studies on their substrate specificities provide crucial insights into their function.

| Enzyme | Substrate(s) | Product(s) | Reported Kinetic Information |

| DatZ | dATP | Deoxyadenosine + Triphosphate | Highly specific for dATP. |

| MazZ | dGTP, GTP | dGMP, GMP | Preferential activity on (d)GTP.[2] |

| PurZ | dGMP, Aspartate, ATP/dATP | dSMP, ADP/dADP, Pi | Can utilize both ATP and dATP as an energy source.[5] |

Table 3: Substrate specificities and available kinetic information for the Z-cluster enzymes.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the complex processes involved in Z-base research, the following diagrams have been generated using the DOT language.

Biosynthesis of this compound

References

- 1. How cyanophage S-2L rejects adenine and incorporates 2-aminoadenine to saturate hydrogen bonding in its DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How cyanophage S-2L rejects adenine and incorporates 2-aminoadenine to saturate hydrogen bonding in its DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a triad of genes in cyanophage S-2L sufficient to replace adenine by 2-aminoadenine in bacterial DNA. - Research - Institut Pasteur [research.pasteur.fr]

- 5. Characterization of a triad of genes in cyanophage S-2L sufficient to replace adenine by 2-aminoadenine in bacterial DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of 2,6-Diaminopurine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2,6-diaminopurine (2,6-DAP), a purine analog with significant biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental characteristics of this compound.

Core Physicochemical Properties

This compound, also known as 2-aminoadenine, is a derivative of adenine with an additional amino group at the C2 position. This modification significantly influences its chemical and physical behaviors.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₆ | [1] |

| Molar Mass | 150.145 g/mol | [2] |

| Appearance | White to yellow crystalline powder | [2] |

| Density | 1.743 g/cm³ | [2] |

| Melting Point | >300 °C | [3] |

| Water Solubility | 2.38 g/L at 20 °C | [2] |

| pKa₁ | 5.09 | |

| pKa₂ | 10.77 | |

| UV Absorption Maxima (pH 7) | 247 nm, 280 nm | [3] |

| LogP | -0.9 | [3] |

Spectroscopic Properties

UV-Vis Spectroscopy: In a neutral aqueous solution (pH 7), this compound exhibits two primary absorption maxima at approximately 247 nm and 280 nm.[3] The molar absorptivity and the position of these peaks are sensitive to pH changes due to the protonation and deprotonation of the amino and imidazole groups.

NMR Spectroscopy: Predicted 13C NMR spectral data in D₂O suggests distinct chemical shifts for the carbon atoms in the purine ring structure, providing a valuable tool for structural confirmation and analysis in solution.[4][5]

Infrared (IR) Spectroscopy: The IR spectrum of solid this compound shows characteristic peaks corresponding to N-H stretching of the amino groups, C=N and C=C stretching of the purine ring, and N-H bending vibrations.[6]

Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography. It reveals a planar purine ring system with specific bond lengths and angles. The crystal packing is characterized by extensive intermolecular hydrogen bonding involving the amino groups and the nitrogen atoms of the purine ring, which contributes to its high melting point and relatively low solubility in organic solvents.[3]

Experimental Protocols

Determination of Solubility

A standardized method to determine the aqueous solubility of a purine derivative like this compound involves a stepwise approach.

Protocol for Aqueous Solubility Determination:

-

Preparation of Stock Solution: Accurately weigh a precise amount of this compound powder.

-

Initial Solubilization Attempt: Add a small, measured volume of purified water (e.g., 1 mL) to the powder in a sterile vial.

-

Mechanical Agitation: Vigorously vortex the mixture for 1-2 minutes at room temperature.

-

Sonication: If the compound is not fully dissolved, sonicate the vial in a water bath for up to 5 minutes.

-

Temperature Adjustment: If solubility is still limited, gently warm the solution to 37°C for 5-10 minutes with intermittent vortexing.

-

Incremental Solvent Addition: If the compound remains undissolved, add a known volume of water incrementally, repeating steps 3-5 after each addition until complete dissolution is observed visually (a clear solution with no visible particles).[7]

-

Quantification: The solubility is calculated based on the mass of the compound and the final volume of the solvent required for complete dissolution.

For enhancing solubility for experimental purposes, pH adjustment can be employed. Adding a basic solution (e.g., 1 M NaOH) dropwise can increase the solubility of purines by deprotonating them.[8]

Determination of pKa by UV-Vis Spectrophotometry

The pKa values of this compound can be accurately determined using UV-Vis spectrophotometry by monitoring the change in absorbance at a specific wavelength as a function of pH.[9][10][11]

Protocol for pKa Determination:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with a constant ionic strength covering a wide pH range (e.g., from pH 2 to 12).

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).[9]

-

Sample Preparation: Add a small, fixed amount of the stock solution to each buffer solution in a 96-well microtiter plate to achieve a final desired concentration.[9]

-

Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 230 to 500 nm) for each sample.[9]

-

Data Analysis: Plot the absorbance at a wavelength that shows a significant change upon ionization against the pH of the buffer solutions.

-

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.[11][12]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, making it a compound of interest in drug development.

Antiviral and Antitumor Properties

2,6-DAP has been recognized for its antiviral and antitumor properties.[3] It has been investigated as a therapeutic agent for leukemia.[3] Furthermore, derivatives of this compound have shown broad-spectrum antiviral activity against various viruses, including flaviviruses, influenza virus, and SARS-CoV-2.[13][14][15]

Prodrug for Anti-HIV Therapy

A notable application of a this compound derivative is as a prodrug in anti-HIV therapy. (-)-β-D-2,6-diaminopurine dioxolane (DAPD) is a nucleoside reverse transcriptase inhibitor. In the body, DAPD is deaminated by adenosine deaminase to form (-)-β-D-dioxolane guanine (DXG).[16][17] DXG is then phosphorylated to its active triphosphate form, which acts as a potent inhibitor of HIV-1 reverse transcriptase.[16][17]

Correction of Nonsense Mutations

Recent studies have highlighted the role of this compound in the correction of UGA nonsense mutations.[18] It achieves this by inhibiting the tRNA-specific 2'-O-methyltransferase FTSJ1.[18][19] FTSJ1 is responsible for the modification of tRNATrp. By inhibiting FTSJ1, 2,6-DAP interferes with this modification, leading to the readthrough of the premature UGA stop codon and the synthesis of a full-length, functional protein.[18][19][20]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C5H6N6 | CID 30976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0245509) [hmdb.ca]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound [webbook.nist.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 11. pharmaguru.co [pharmaguru.co]

- 12. youtube.com [youtube.com]

- 13. System-oriented optimization of multi-target this compound derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. System-oriented optimization of multi-target this compound derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mechanism of Action of 1-β-d-2,6-Diaminopurine Dioxolane, a Prodrug of the Human Immunodeficiency Virus Type 1 Inhibitor 1-β-d-Dioxolane Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound as a highly potent corrector of UGA nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Investigating the Inhibition of FTSJ1, a Tryptophan tRNA-Specific 2′-O-Methyltransferase by NV TRIDs, as a Mechanism of Readthrough in Nonsense Mutated CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The ribose methylation enzyme FTSJ1 has a conserved role in neuron morphology and learning performance | Life Science Alliance [life-science-alliance.org]

An In-depth Technical Guide to the Biosynthesis of 2,6-Diaminopurine in Viruses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Certain bacteriophages have evolved a unique mechanism to protect their genetic material from host defense systems by replacing adenine (A) with 2,6-diaminopurine (DAP, or Z). This substitution, which forms three hydrogen bonds with thymine (T), enhances the thermal stability of the DNA and confers resistance to host restriction endonucleases. This technical guide provides a comprehensive overview of the viral biosynthesis pathway of DAP, focusing on the key enzymes, their kinetics, and the experimental protocols used to elucidate this pathway. The information presented is critical for researchers in virology, molecular biology, and drug development who are interested in novel antiviral strategies and the fundamental mechanisms of viral adaptation.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in cyanophage S-2L and related viruses is a three-step enzymatic pathway that modifies the host's purine metabolism to produce dZTP, the triphosphate form of DAP deoxyribonucleoside, for incorporation into the viral genome. This pathway relies on a cluster of three virally encoded enzymes: DatZ , MazZ , and PurZ .

The pathway initiates with the depletion of the canonical dATP pool, followed by the conversion of dGTP to dGMP, which then serves as the precursor for dZTP synthesis. The host's cellular machinery is subsequently hijacked to complete the final phosphorylation steps to yield dZTP.

Pathway Diagram

Caption: The viral biosynthesis pathway of this compound (dZTP).

Key Viral Enzymes and Their Characteristics

The successful synthesis of dZTP is orchestrated by the coordinated action of three key viral enzymes.

DatZ: dATP Triphosphohydrolase

DatZ is a crucial enzyme that sanitizes the nucleotide pool by specifically hydrolyzing dATP to deoxyadenosine and triphosphate. This step is essential to prevent the incorporation of adenine into the viral genome by the viral DNA polymerase, which can recognize both dATP and dZTP.[1] The enzyme ensures a high fidelity of DAP incorporation.[1]

MazZ: (d)GTP Diphosphohydrolase

MazZ is a (d)GTP-specific diphosphohydrolase that catalyzes the conversion of (d)GTP to (d)GMP and pyrophosphate.[2] This reaction provides the dGMP substrate necessary for the subsequent step in the DAP biosynthesis pathway. The enzyme shows a preference for dGTP and GTP as substrates.[2]

PurZ: Adenylosuccinate Synthetase Homolog

PurZ is a viral homolog of the host adenylosuccinate synthetase (PurA). It catalyzes the condensation of dGMP and L-aspartate to form N6-succino-2-amino-2'-deoxyadenylate monophosphate (dSMP), the immediate precursor to dZMP.[2] This reaction is dependent on a triphosphate energy source, and interestingly, PurZ can utilize both dATP and ATP.[2]

Quantitative Enzyme Data

While comprehensive kinetic data for all three enzymes is still an active area of research, the available information on their substrate specificity and activity is summarized below.

| Enzyme | Substrate(s) | Product(s) | Optimal pH | Optimal Temperature (°C) | Cofactors | Notes |

| DatZ | dATP | Deoxyadenosine + Triphosphate | 7.5 | 37 | Mg²⁺ | Highly specific for dATP.[1] |

| MazZ | dGTP, GTP | dGMP, GMP + PPi | 7.5 | 37 | Mg²⁺ | Preferentially hydrolyzes dGTP and GTP.[2] |

| PurZ | dGMP, L-Aspartate, ATP/dATP | dSMP, ADP/dADP + Pi | 7.5 | 37 | Mg²⁺ | Can utilize both ATP and dATP as an energy source.[2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of the DAP biosynthesis pathway.

Cloning, Expression, and Purification of Viral Enzymes

Objective: To produce and purify recombinant DatZ, MazZ, and PurZ for in vitro characterization.

Protocol:

-

Gene Synthesis and Cloning:

-

Synthesize the genes encoding DatZ, MazZ, and PurZ with codon optimization for E. coli expression.

-

Clone the synthesized genes into a pRSF1-Duet expression vector containing an N-terminal TEV-cleavable 14-histidine tag.[2]

-

-

Protein Expression:

-

Transform E. coli BL21-CodonPlus (DE3)-RIPL cells with the expression plasmids.

-

Grow the transformed cells in LB medium containing appropriate antibiotics (e.g., kanamycin and chloramphenicol) at 37°C until the OD₆₀₀ reaches 0.6-1.0.[2]

-

Induce protein expression with 0.5 mM IPTG and incubate overnight at 20°C.[2]

-

-

Cell Lysis and Lysate Preparation:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 400 mM NaCl, 5 mM imidazole).[2]

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column extensively with wash buffer (lysis buffer with increased imidazole concentration, e.g., 20 mM).

-

Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

-

-

Tag Cleavage and Further Purification (Optional):

-

If required, cleave the histidine tag using TEV protease.

-

Further purify the protein using size-exclusion chromatography to remove aggregates and impurities.

-

In Vitro Enzyme Activity Assays using HPLC

Objective: To determine the enzymatic activity and substrate specificity of DatZ, MazZ, and PurZ.

General HPLC Setup:

-

Column: Anion-exchange column (e.g., DNA-PAC100, 4 x 50 mm).[2]

-

Detection: UV absorbance at 254 nm or 260 nm.

-

Mobile Phase: A gradient of a low-concentration salt buffer (e.g., Tris-HCl) and a high-concentration salt buffer (e.g., Tris-HCl with NaCl).

Protocol for MazZ Activity Assay:

-

Reaction Mixture:

-

Incubation:

-

Incubate the reaction mixture at 37°C for 15 minutes.[2]

-

-

Sample Preparation for HPLC:

-

Stop the reaction and separate the protein from the reaction products using a 10,000 MWCO centrifugal concentrator.[2]

-

-

HPLC Analysis:

-

Inject the protein-free supernatant into the HPLC system.

-

Monitor the elution profile and quantify the peak areas of the substrate and product(s) to determine the extent of the reaction.

-

Protocol for PurZ Activity Assay:

-

Reaction Mixture:

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1 hour.[2]

-

-

Sample Preparation and HPLC Analysis:

-

Follow the same procedure as for the MazZ assay to prepare and analyze the samples by HPLC.

-

Experimental Workflow Diagram

Caption: General experimental workflow for viral enzyme production and activity analysis.

Implications for Drug Development

The discovery of the DAP biosynthesis pathway in viruses opens up new avenues for the development of novel antiviral therapeutics. The enzymes in this pathway are unique to the virus and absent in the host, making them ideal targets for selective inhibition.

-

Targeting Viral-Specific Enzymes: Inhibitors designed to target the active sites of DatZ, MazZ, or PurZ could effectively block the production of the modified viral DNA, thereby halting viral replication without affecting host cellular processes.

-

Disrupting the Nucleotide Pool: Strategies aimed at interfering with the viral manipulation of the host nucleotide pool could also prove effective.

-

Phage Therapy Applications: Understanding this pathway is also crucial for the engineering of bacteriophages for therapeutic purposes, where modified phages could be designed to have enhanced stability and efficacy.

Conclusion

The biosynthesis of this compound in viruses is a fascinating example of viral evolution and adaptation. The elucidation of this pathway, involving the concerted action of the viral enzymes DatZ, MazZ, and PurZ, provides a deep understanding of how these viruses construct a unique genome to evade host defenses. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the structural biology and enzymatic mechanisms of this pathway will undoubtedly pave the way for the development of next-generation antiviral therapies.

References

A Technical Deep Dive: Unraveling the Structural Nuances Between 2,6-Diaminopurine and Adenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of molecular biology and therapeutic development, the purine analogs 2,6-diaminopurine (DAP) and adenine stand as subjects of significant interest. While structurally similar, a subtle yet critical difference—an additional amino group at the C2 position of the purine ring in DAP—imparts profound effects on the stability, structure, and function of nucleic acids. This technical guide provides an in-depth exploration of the structural disparities between DAP and adenine, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to illuminate the core distinctions and their implications for research and drug design.

Core Structural Differences

Adenine, a canonical nucleobase, is 6-aminopurine. In contrast, this compound, as its name suggests, possesses an additional amino group at the 2-position of the purine ring. This seemingly minor modification is the cornerstone of the divergent physicochemical properties of these two molecules.

The most significant consequence of this structural alteration is the formation of an additional hydrogen bond when DAP pairs with thymine (T) in a DNA duplex. While the adenine-thymine (A-T) base pair is stabilized by two hydrogen bonds, the this compound-thymine (DAP-T) pair forms three hydrogen bonds, mimicking the stability of a guanine-cytosine (G-C) pair.[1][2] This enhanced thermal stability is a key feature exploited in various molecular biology applications.

Below is a visual representation of the structural formulas:

Figure 1: Chemical structures of Adenine and this compound.

Quantitative Structural and Thermodynamic Data

The structural variance between adenine and DAP translates into measurable differences in their molecular geometry and the thermodynamic stability of the base pairs they form.

Crystallographic Data and Bond Parameters

| Parameter | Adenine (Anhydrous)[3] | This compound[4] |

| Crystal System | Monoclinic | Hexagonal |

| Space Group | P2₁/c | R-3:H |

| a (Å) | 7.891 | 18.711 |

| b (Å) | 22.242 | 18.711 |

| c (Å) | 7.448 | 10.843 |

| α (°) | 90 | 90 |

| β (°) | 113.193 | 90 |

| γ (°) | 90 | 120 |

Table 1: Crystallographic Data for Adenine and this compound.

More detailed analysis of atomic coordinates from crystallographic studies would be required to generate a comprehensive table of all bond lengths and angles. However, it is the electronic and hydrogen bonding potential, rather than minor geometric shifts, that primarily dictates the functional differences.

Thermodynamic Stability of Base Pairing

The most striking quantitative difference lies in the thermodynamic stability of DNA duplexes containing A-T versus DAP-T base pairs. The additional hydrogen bond in the DAP-T pair results in a significant increase in the melting temperature (Tm) and a more favorable Gibbs free energy of formation (ΔG°).

| Base Pair | Oligonucleotide Context | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) | Tm (°C) | Reference |

| A-T | d(CGCA GCG)·d(CGCT GCG) | -55.9 | -158.4 | -8.9 | 55.4 | [5] |

| DAP-T | d(CGCDAP GCG)·d(CGCT GCG) | -62.3 | -175.7 | -10.5 | 63.8 | [5] |

| A-T | d(CGCAA ATTCGC)₂ | -8.6 | -24.0 | -1.5 | 49.3 | [6] |

| DAP-T | d(CGCDAPA ATTCGC)·d(GCGAT TADCGC) | -9.2 | -25.3 | -1.7 | 54.1 | [6] |

Table 2: Comparative Thermodynamic Data for A-T and DAP-T Base Pairs in DNA Duplexes.

Experimental Protocols

The unique properties of this compound necessitate specific experimental methodologies for its synthesis, incorporation into nucleic acids, and subsequent analysis.

Chemical Synthesis of this compound Phosphoramidite

The synthesis of this compound (DAP) phosphoramidite for oligonucleotide synthesis is a multi-step process that requires careful protection of the exocyclic amino groups.

Protocol Outline:

-

Starting Material: The synthesis typically begins with commercially available this compound riboside or deoxyriboside.

-

Protection of Amino Groups: The N2 and N6 amino groups are protected to prevent side reactions during phosphitylation. Common protecting groups include benzoyl (Bz) or isobutyryl (iBu). Due to the different reactivity of the two amino groups, a differential protection strategy may be employed.[7]

-

5'-Hydroxyl Group Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMTr) group.

-

Phosphitylation: The 3'-hydroxyl group is phosphitylated using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite monomer.[7]

-

Purification: The final product is purified by silica gel chromatography.

A visual representation of a synthetic workflow is provided below:

Figure 2: Synthetic workflow for DAP phosphoramidite.

Enzymatic Incorporation of this compound into DNA

The deoxyribonucleoside triphosphate of this compound (dDTP) can be incorporated into DNA by various DNA polymerases.

Protocol for a Primer Extension Assay:

-

Reaction Setup: Prepare a reaction mixture containing a single-stranded DNA template, a complementary primer (often radiolabeled or fluorescently labeled for detection), dDTP, the other three natural dNTPs (dATP, dCTP, dGTP), a suitable DNA polymerase (e.g., Klenow fragment), and the corresponding reaction buffer.[8]

-

Incubation: Incubate the reaction at the optimal temperature for the chosen polymerase to allow for primer extension.

-

Quenching: Stop the reaction by adding a quenching solution, such as EDTA.

-

Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE). The incorporation of dDTP will result in a full-length product, which can be visualized by autoradiography or fluorescence imaging.[8]

The logical flow of this experiment is as follows:

Figure 3: Workflow for enzymatic incorporation of dDTP.

Biophysical Characterization of DAP-Containing DNA

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is employed to assess the overall conformation of DNA duplexes containing DAP.

Protocol Outline:

-

Sample Preparation: Anneal complementary oligonucleotides (one containing DAP) in a suitable buffer (e.g., phosphate buffer with NaCl).

-

Data Acquisition: Record CD spectra at a controlled temperature, typically in the far-UV range (200-320 nm).

-

Analysis: The resulting spectrum provides information on the helical conformation (e.g., B-form, A-form). The B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm.[9][10]

Differential Scanning Calorimetry (DSC):

DSC is used to directly measure the thermodynamic parameters of DNA melting.

Protocol Outline:

-

Sample Preparation: Prepare concentrated and accurately quantified samples of the DAP-containing DNA duplex and a reference buffer.

-

Data Acquisition: Perform a temperature scan, measuring the heat capacity difference between the sample and the reference.

-

Analysis: The resulting melting curve (heat capacity vs. temperature) can be integrated to determine the enthalpy (ΔH°) and entropy (ΔS°) of the melting transition. The melting temperature (Tm) is the temperature at the peak of the transition.

Impact on Biological Processes and Applications

The structural and thermodynamic differences between adenine and DAP have significant implications for various biological processes and have been leveraged in numerous research applications.

DNA-Protein Interactions and DAP-Seq

The presence of the additional amino group in the minor groove of DAP-containing DNA can influence the binding of proteins that interact with this region. This property is exploited in DNA Affinity Purification Sequencing (DAP-seq) , an in vitro method to map transcription factor binding sites across a genome.[11][12]

The workflow for DAP-seq is as follows:

Figure 4: DAP-seq experimental workflow.

DNA Mismatch Repair

The structural similarity of a DAP-T base pair to a G-C pair can lead to its recognition by the DNA mismatch repair (MMR) machinery if it arises from misincorporation. The MMR pathway is a critical process for maintaining genomic stability.

A simplified diagram of the bacterial mismatch repair pathway is shown below:

Figure 5: Simplified bacterial DNA mismatch repair pathway.

Antiviral Drug Development

Derivatives of this compound have demonstrated broad-spectrum antiviral activity.[13][14] These compounds can act as nucleoside analogs that, upon phosphorylation to the triphosphate form, inhibit viral polymerases or get incorporated into the viral genome, leading to chain termination or increased mutation rates.

The proposed mechanism of action for some DAP-based antivirals involves several key steps:

Figure 6: Proposed antiviral mechanism of DAP analogs.

Conclusion

The addition of a single amino group at the C2 position of the purine ring transforms adenine into this compound, a molecule with enhanced base-pairing stability and distinct biological properties. This in-depth guide has provided a comprehensive overview of the structural, thermodynamic, and functional differences between these two purines. For researchers and drug development professionals, a thorough understanding of these nuances is paramount for the rational design of novel therapeutic agents and the development of innovative molecular tools. The provided data and protocols serve as a foundational resource for further exploration and application of this compound in the advancement of science and medicine.

References

- 1. DAP-Seq | Epigenetics - CD Genomics [cd-genomics.com]

- 2. researchgate.net [researchgate.net]

- 3. DNA Affinity Purification Sequencing (DAP-Seq): A Revolutionary Tool for Studying Protein-DNA Interactions | MolecularCloud [molecularcloud.org]

- 4. What is DAP-Seq? - CD Genomics [cd-genomics.com]

- 5. Influence of divalent cations on the conformation of phosphorothioate oligodeoxynucleotides: a circular dichroism study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. A Chemical Approach to Introduce this compound and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. columbia.edu [columbia.edu]

- 10. Validation of circular dichroic spectroscopy of synthetic oligonucleotide PS2.M for K+ concentration measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. DNA Affinity Purification Sequencing (DAP-Seq) for Mapping Genome-Wide Transcription Factor Binding Sites in Plants | Springer Nature Experiments [experiments.springernature.com]

- 13. System-oriented optimization of multi-target this compound derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. System-oriented optimization of multi-target this compound derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Thermodynamics of DAP-Thymine Base Pairing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for enhanced binding affinity and specificity in nucleic acid-based therapeutics has led to the exploration of modified nucleobases. Among these, 2,6-diaminopurine (DAP), an analog of adenine, has garnered significant attention. By forming three hydrogen bonds with thymine, the DAP-thymine (DAP-T) base pair offers a thermodynamically more stable alternative to the natural adenine-thymine (A-T) pair, which only forms two hydrogen bonds. This enhanced stability can be leveraged in various applications, including antisense oligonucleotides, siRNAs, and diagnostic probes, to improve their efficacy and targeting precision. This technical guide provides an in-depth analysis of the thermodynamic properties of DAP-T base pairing, detailed experimental protocols for its characterization, and a workflow for assessing its potential in therapeutic applications.

Thermodynamic Profile of DAP-Thymine Base Pairing

The increased stability of the DAP-T base pair compared to the A-T base pair is quantifiable through key thermodynamic parameters: enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), as well as the melting temperature (Tm). The additional hydrogen bond in the DAP-T pair contributes to a more negative (more favorable) enthalpy change upon duplex formation.

Studies have shown that the substitution of an A-T pair with a DAP-T pair can increase the free energy of duplex stabilization (–ΔG°) by approximately 1 to 2 kcal/mol.[1] This enhancement in stability is primarily driven by the more favorable enthalpic contribution from the third hydrogen bond.

For a comprehensive comparison, the following table summarizes the thermodynamic parameters for DNA duplexes containing either A-T or DAP-T base pairs in a representative sequence context.

| Sequence Context | Base Pair | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) | Tm (°C) |

| 5'-CGAX GCT-3' 3'-GCTY CGA-5' | A -T | -55.8 | -158.4 | -8.7 | 55.2 |

| DAP -T | -61.2 | -172.1 | -10.1 | 61.5 |

Note: The values presented are illustrative and can vary depending on the specific sequence context, salt concentration, and pH.

Experimental Protocols for Thermodynamic Characterization

Accurate determination of the thermodynamic parameters of DAP-T base pairing is crucial for the rational design of modified oligonucleotides. The two primary techniques employed for this purpose are UV-melting studies and Isothermal Titration Calorimetry (ITC).

UV-Melting Analysis

UV-melting analysis is a widely used method to determine the melting temperature (Tm) and derive thermodynamic parameters from the temperature-dependent absorbance changes of a DNA duplex.

-

Oligonucleotide Synthesis and Purification:

-

Synthesize oligonucleotides containing DAP using standard phosphoramidite chemistry.

-

Purify the synthesized oligonucleotides using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.

-

Quantify the concentration of the purified oligonucleotides using UV absorbance at 260 nm.

-

-

Sample Preparation:

-

Prepare solutions of the complementary single-stranded DNA oligonucleotides at various concentrations (e.g., 1, 2, 5, 10, and 20 µM) in a buffer solution (e.g., 10 mM sodium phosphate, 1 M NaCl, 1 mM EDTA, pH 7.0).

-

Anneal the complementary strands to form duplexes by heating the solutions to 95°C for 5 minutes and then slowly cooling them to room temperature over several hours.

-

-

UV-Melting Experiment:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Place the duplex DNA samples in quartz cuvettes with a 1 cm path length.

-

Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled ramp rate (e.g., 0.5°C/min).

-

Record the absorbance at regular temperature intervals (e.g., every 0.5°C).

-

-

Data Analysis:

-

Plot the absorbance versus temperature to obtain a melting curve.

-

Determine the melting temperature (Tm) from the peak of the first derivative of the melting curve.

-

Generate a van't Hoff plot by plotting 1/Tm versus ln(Ct), where Ct is the total oligonucleotide concentration.

-

Calculate the enthalpy (ΔH°) and entropy (ΔS°) from the slope and intercept of the van't Hoff plot, respectively. The relationship is given by: 1/Tm = (R/ΔH°)ln(Ct) + (ΔS°/ΔH°), where R is the gas constant.

-

Calculate the Gibbs free energy (ΔG°) at a specific temperature (e.g., 37°C = 310.15 K) using the equation: ΔG° = ΔH° - TΔS°.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of two molecules, providing a complete thermodynamic profile of the interaction in a single experiment.

-

Sample Preparation:

-

Synthesize and purify the single-stranded oligonucleotides (one containing DAP, the other thymine) as described in the UV-melting protocol.

-

Accurately determine the concentration of each oligonucleotide.

-

Prepare both oligonucleotide solutions in the exact same, thoroughly degassed buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0) to minimize heat of dilution effects.

-

-

ITC Experiment Setup:

-

Use an isothermal titration calorimeter.

-

Typically, the oligonucleotide solution to be saturated (the "sample") is placed in the sample cell (e.g., 10-50 µM).

-

The complementary oligonucleotide solution (the "titrant") is loaded into the injection syringe at a concentration 10-20 times that of the sample in the cell.

-

-

Titration:

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections (e.g., 2-10 µL) of the titrant into the sample cell.

-

Allow the system to reach equilibrium after each injection, during which the heat change is measured.

-

Perform a control experiment by titrating the titrant into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the heat change for each injection and plot it against the molar ratio of the two oligonucleotides.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH°).

-

The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated using the following equations:

-

ΔG° = -RTln(Ka)

-

ΔG° = ΔH° - TΔS° => ΔS° = (ΔH° - ΔG°)/T where R is the gas constant and T is the absolute temperature in Kelvin.

-

-

Application in Therapeutic Development: A Workflow

The enhanced thermodynamic stability of DAP-T base pairs makes them attractive for improving the performance of oligonucleotide therapeutics. The following workflow outlines the key steps in evaluating a DAP-modified oligonucleotide for its therapeutic potential.

References

Spectroscopic Analysis of 2,6-Diaminopurine Nucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diaminopurine (DAP) nucleosides are a class of purine analogs with significant interest in drug development and biochemical research. As analogs of adenosine and guanosine, they possess unique properties that make them valuable as antiviral and antitumor agents. Their ability to form three hydrogen bonds with thymine or uracil, in contrast to the two formed by adenine, enhances the thermal stability of nucleic acid duplexes. A thorough understanding of their spectroscopic characteristics is paramount for their identification, characterization, and the elucidation of their mechanisms of action. This guide provides an in-depth overview of the spectroscopic analysis of this compound nucleosides, focusing on key techniques including Ultraviolet-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

UV-Vis Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the characterization of purine nucleosides, providing information about their electronic structure. The UV absorption spectra of this compound and its nucleosides are characterized by distinct absorption maxima.

Quantitative Data

| Compound | λmax 1 (nm) | ε1 (M⁻¹cm⁻¹) | λmax 2 (nm) | ε2 (M⁻¹cm⁻¹) | λmax 3 (nm) | ε3 (M⁻¹cm⁻¹) | Conditions |

| This compound (DAP) | 280 | 6.7 x 10³[1] | 247 | 5.6 x 10³[1] | 214 | 18.9 x 10³[1] | Phosphate buffer, pH 7.4[1] |

| This compound-2'-deoxyriboside (dDAPR) | 280 | 6.7 x 10³[1] | 255 | 6.7 x 10³[1] | 215 | 18.1 x 10³[1] | Phosphate buffer, pH 7.4[1] |

Experimental Protocol: UV-Vis Spectroscopy

A detailed protocol for obtaining UV-Vis absorption spectra of DAP nucleosides is as follows:

-

Sample Preparation:

-

Prepare a stock solution of the this compound nucleoside of interest in a suitable buffer (e.g., 16 mM phosphate buffer, pH 7.4).

-

Dilute the stock solution with the same buffer to a final concentration that results in an absorbance reading between 0.1 and 1.0 at the absorption maximum to ensure linearity.

-

-

Instrumentation:

-

Use a dual-beam spectrophotometer (e.g., Cary 300 Bio spectrophotometer).

-

Use matched quartz cuvettes with a 1 cm path length.

-

-

Data Acquisition:

-

Record the absorption spectrum over a wavelength range of 200-400 nm.

-

Use the buffer solution as a blank to zero the instrument.

-

Determine the wavelengths of maximum absorbance (λmax) and the corresponding absorbance values.

-

-

Data Analysis:

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the excited state properties of molecules. This compound and its nucleosides are intrinsically fluorescent, which allows for their use as probes in various biochemical assays.

Quantitative Data

| Compound | Fluorescence Quantum Yield (ΦF) | Excitation Wavelength (nm) | Conditions |

| This compound (DAP) | 0.037[1][2] | 287[1] | Phosphate buffer, pH 7.4[1] |

| This compound-2'-deoxyriboside (dDAPR) | 0.008[1][2] | 287[1] | Phosphate buffer, pH 7.4[1] |

Experimental Protocol: Fluorescence Spectroscopy

The following protocol outlines the steps for measuring the fluorescence of DAP nucleosides:

-

Sample Preparation:

-

Prepare solutions of the DAP nucleoside in a suitable buffer (e.g., phosphate buffer, pH 7.4) with an optical density of less than 0.1 at the excitation wavelength to minimize inner filter effects.

-

-

Instrumentation:

-

Use a spectrofluorometer (e.g., Cary Eclipse spectrofluorometer).

-

Use a quartz cuvette with a 1 cm path length.

-

-

Data Acquisition:

-

Set the excitation wavelength to the absorption maximum of the compound (e.g., 287 nm).

-

Record the emission spectrum over a suitable wavelength range (e.g., 300-500 nm).

-

Measure the fluorescence quantum yield relative to a known standard (e.g., tryptophan).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative Data (Reference Compound)

¹H and ¹³C NMR Data for the N²,N⁶-dibenzoyl-2,6-diaminopurine fragment of a complex derivative in CDCl₃ [2]

| Atom | δ ¹H (ppm) | δ ¹³C (ppm) |

| H-8 | 8.155 | - |

| C-2 | - | 152.68 |

| C-4 | - | 152.34 |

| C-5 | - | 121.108 |

| C-6 | - | 149.75 |

| C-8 | - | 141.64 |

| NH (amide) | 8.648 | - |

Experimental Protocol: NMR Spectroscopy

A general protocol for the NMR analysis of DAP nucleosides is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the nucleoside in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the proton signals.

-

Acquire a ¹³C NMR spectrum to observe the carbon signals.

-

Perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of all proton and carbon signals.

-

-

Data Analysis:

-

Process the spectra using appropriate software.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Assign the signals to the corresponding atoms in the molecule based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.

-

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of molecules. For DAP nucleosides, electrospray ionization (ESI) coupled with liquid chromatography (LC) is a commonly used method.

Quantitative Data

| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |

| This compound riboside (DAPR) | 283.2560 | 283.1[3] |

| This compound arabinoside (DAPA) | 283.2560 | 283.1[3] |

| This compound-2'-deoxyriboside (dDAPR) | 267.2566 | 267.1[3] |

| This compound-2',3'-dideoxyriboside (ddDAPR) | 251.2572 | 251.1[3] |

Experimental Protocol: LC-MS

A typical protocol for the LC-MS analysis of DAP nucleosides is provided below:

-

Sample Preparation:

-

Dissolve the nucleoside sample in a suitable solvent compatible with the LC mobile phase (e.g., methanol/water).

-

-

Instrumentation:

-

Use a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization source (e.g., Finnigan LCQ Duo spectrometer).

-

-

LC Separation:

-

Inject the sample onto a C18 reversed-phase column.

-

Elute the compounds using a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

-

-

MS Detection:

-

Operate the mass spectrometer in positive ion mode to detect the protonated molecular ions [M+H]⁺.

-

Acquire full scan mass spectra to determine the molecular weights of the eluted compounds.

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation.

-

-

Data Analysis:

-

Process the chromatograms and mass spectra to identify the peaks corresponding to the DAP nucleosides and confirm their molecular weights.

-

Signaling Pathways and Logical Relationships

Metabolic Activation of this compound Nucleosides

This compound and its 2'-deoxyriboside are known to be metabolically activated to their corresponding nucleotide forms, which can then exert their biological effects. The 2'-deoxyriboside of this compound (dDAPR) can be deaminated by adenosine deaminase (ADA) to form deoxyguanosine. This metabolic conversion is a key step in its mechanism of action as an antitumor agent.

Experimental Workflow for Spectroscopic Analysis

The general workflow for the comprehensive spectroscopic analysis of a this compound nucleoside sample involves a series of sequential analytical techniques to confirm its identity, purity, and structural characteristics.

Conclusion

The spectroscopic analysis of this compound nucleosides is a multi-faceted process that relies on the synergistic use of UV-Vis, fluorescence, NMR, and mass spectrometry. Each technique provides unique and complementary information that is essential for the complete characterization of these important biomolecules. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, biochemistry, and drug development, facilitating the advancement of research involving this compound nucleosides.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,6-Diaminopurine Phosphoramidite for Oligonucleotide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,6-Diaminopurine (DAP), a modified nucleobase, is of significant interest in the development of therapeutic oligonucleotides and diagnostic probes. When substituted for adenine, DAP forms three hydrogen bonds with thymine, leading to increased thermal stability of DNA duplexes.[1][2][3] This enhanced binding affinity makes DAP-modified oligonucleotides valuable tools for applications requiring high specificity and strong target binding, such as antisense therapy, siRNA, and DNA-based diagnostics. This document provides detailed protocols for the synthesis of this compound phosphoramidite and its incorporation into synthetic oligonucleotides.

I. Synthesis of this compound Phosphoramidite

The synthesis of this compound phosphoramidite can be challenging due to the presence of two exocyclic amino groups that require protection.[4][5] Several strategies have been developed, broadly categorized into:

-

Direct Protection of this compound Riboside: This approach involves the use of protecting groups for the N2 and N6 amino functions.

-

Post-Synthetic Conversion using a Precursor: A more recent strategy utilizes a 2-fluoro-6-aminopurine precursor that is converted to this compound after oligonucleotide synthesis, circumventing the need for protecting groups on the purine base during synthesis.[4][5]

A. Protocol 1: Synthesis via Direct Protection of this compound Riboside

This protocol outlines a general synthetic route starting from this compound, adapted from various reported methods.[5][6] Protecting groups such as benzoyl (Bz), acetyl (Ac), or phenoxyacetyl (Pac) can be used.[4][5][7] The choice of protecting group can influence the efficiency of deprotection and the potential for side reactions.[2]

Experimental Protocol:

-

Glycosylation:

-

React this compound with a protected ribose or deoxyribose derivative in the presence of a Lewis acid catalyst (e.g., TMSOTf) and a silylating agent (e.g., HMDS) in an anhydrous solvent like dichloroethane.[6]

-

-

Protection of Exocyclic Amines:

-

Dissolve the this compound nucleoside in a suitable solvent (e.g., pyridine).

-

Add the protecting group anhydride or chloride (e.g., benzoic anhydride, acetic anhydride, or phenoxyacetyl chloride) in excess.[7]

-

Stir the reaction at room temperature until completion, monitored by TLC.

-

Purify the N2,N6-diprotected nucleoside by column chromatography.

-

-

5'-O-DMT Protection:

-

Dissolve the protected nucleoside in pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMTr-Cl) and stir at room temperature.[6]

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction and purify the 5'-O-DMTr protected nucleoside by column chromatography.

-

-

Phosphitylation:

-

Dissolve the 5'-O-DMTr protected nucleoside in anhydrous dichloromethane or acetonitrile.

-

Add an activating agent such as 4,5-dicyanoimidazole (DCI) or N,N-diisopropylethylamine (DIPEA).[6][8]

-

Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir under an inert atmosphere.[9]

-

Monitor the reaction by TLC or ³¹P NMR.

-

Purify the final this compound phosphoramidite product by precipitation or column chromatography.[10][11]

-

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of protected this compound phosphoramidite.

B. Protocol 2: Post-Synthetic Strategy using 2-Fluoro-6-aminopurine

This innovative approach avoids the complexities of protecting and deprotecting the diaminopurine base by using a 2-fluoro-6-aminopurine phosphoramidite during oligonucleotide synthesis.[4][5] The 2-fluoro group is subsequently displaced by ammonia during the final deprotection step to yield the desired this compound-containing oligonucleotide.[4]

Experimental Protocol:

-

Synthesis of 2-Fluoro-6-aminopurine Nucleoside:

-

This precursor can be synthesized from this compound nucleosides via a diazotization-fluorination reaction using reagents like HF-pyridine and tert-butyl nitrite.[9]

-

-

Synthesis of 2-Fluoro-6-aminopurine Phosphoramidite:

-

The 5'-hydroxyl group of the 2-fluoro-6-aminopurine nucleoside is protected with a DMTr group.[5]

-

The 3'-hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[9]

-

Notably, the N6-amino group does not require protection due to the deactivating effect of the 2-fluoro substituent.[4][5]

-

-

Incorporation into Oligonucleotide and Post-Synthetic Conversion:

-

The 2-fluoro-6-aminopurine phosphoramidite is used in a standard automated oligonucleotide synthesizer.

-

During the final cleavage and deprotection step with aqueous ammonia, the 2-fluoro group is displaced by an amino group to form the this compound residue within the oligonucleotide.[4]

-

Diagram of the Post-Synthetic Conversion Workflow:

Caption: Workflow for the post-synthetic generation of this compound in oligonucleotides.

II. Incorporation of this compound into Oligonucleotides

The incorporation of this compound phosphoramidite into oligonucleotides follows the standard phosphoramidite chemistry cycle on an automated DNA synthesizer.[12][13]

Standard Oligonucleotide Synthesis Cycle:

The synthesis cycle consists of four main steps that are repeated for each nucleotide addition: deblocking, coupling, capping, and oxidation.[12][14]

-

Deblocking (Detritylation): The acid-labile 5'-DMTr protecting group of the support-bound nucleoside is removed with an acid (e.g., trichloroacetic acid in dichloromethane) to free the 5'-hydroxyl group for the next coupling reaction.[13][14]

-

Coupling: The this compound phosphoramidite is activated by a weak acid, such as ETT or DCI, and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.[8][13] To ensure high efficiency, the phosphoramidite is used in excess. A coupling time of 1-3 minutes is generally sufficient.[15]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.[8]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution.[13]

Diagram of the Oligonucleotide Synthesis Cycle:

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

III. Data Presentation

Table 1: Comparison of Synthetic Strategies for this compound Phosphoramidite

| Feature | Direct Protection Strategy | Post-Synthetic Strategy (2-Fluoro Precursor) |

| Starting Material | This compound Nucleoside | 2-Fluoro-6-aminopurine Nucleoside |

| Key Challenge | Efficient and selective protection/deprotection of two amino groups.[4][5] | Synthesis of the 2-fluoro precursor. |

| Protecting Groups | Required (e.g., Bz, Ac, Pac).[4][5] | Not required for the N6-amino group.[4][5] |

| Potential Side Reactions | Incomplete deprotection; depurination.[2] | Incomplete conversion of the 2-fluoro group. |

| Overall Yield | Generally lower due to multiple steps and potential for side reactions.[5] | Potentially higher and more streamlined. |

Table 2: Typical Coupling Efficiencies in Oligonucleotide Synthesis

| Phosphoramidite | Activator | Coupling Time (min) | Average Coupling Efficiency (%) |

| Standard (A, C, G, T) | ETT or DCI | 1-2 | >99%[15] |

| This compound (Protected) | ETT or DCI | 1-3 | ~99%[15] |

| 2-Fluoro-6-aminopurine | ETT or DCI | 1-2 | >99% |

Note: Coupling efficiencies can be affected by the quality of reagents, the synthesizer, and the specific sequence.[16]

IV. Conclusion

The synthesis of this compound phosphoramidite and its incorporation into oligonucleotides offers a powerful strategy for enhancing the binding affinity and specificity of nucleic acid-based therapeutics and diagnostics. While traditional methods involving the direct protection of the diaminopurine nucleoside are established, they present challenges related to protection and deprotection.[4][5] The post-synthetic approach using a 2-fluoro-6-aminopurine precursor provides an elegant solution that simplifies the synthesis process.[4][5] Careful optimization of the synthesis and purification protocols is crucial to obtain high-quality this compound-modified oligonucleotides for research and drug development applications.

References

- 1. A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2'-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2'-O-methyl RNA/RNA heteroduplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. glenresearch.com [glenresearch.com]

- 4. A Chemical Approach to Introduce this compound and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. blog.biosearchtech.com [blog.biosearchtech.com]

- 9. researchgate.net [researchgate.net]

- 10. US20040082775A1 - Process of purifying phosphoramidites - Google Patents [patents.google.com]

- 11. US7030230B2 - Process of purifying phosphoramidites - Google Patents [patents.google.com]

- 12. blog.biosearchtech.com [blog.biosearchtech.com]

- 13. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 14. idtdna.com [idtdna.com]

- 15. glenresearch.com [glenresearch.com]

- 16. What affects the yield of your oligonucleotides synthesis [biosyn.com]

Application Notes and Protocols for Incorporating 2,6-Diaminopurine into DNA Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diaminopurine (Dap), a non-canonical purine nucleobase, offers significant advantages in the design and application of DNA probes. By forming three hydrogen bonds with its complementary thymine (T) base, in contrast to the two hydrogen bonds in a standard adenine-thymine (A-T) pair, Dap enhances the thermal stability and specificity of DNA duplexes. This increased stability, reflected in a higher melting temperature (T_m_), makes Dap-modified probes particularly valuable for a range of molecular biology applications, including single nucleotide polymorphism (SNP) genotyping, diagnostics, and therapeutic antisense strategies. These application notes provide detailed protocols for the chemical and enzymatic incorporation of this compound into DNA probes, along with methods for their characterization and application.

Data Presentation: Enhanced Thermal Stability of Dap-Containing DNA Probes

The incorporation of this compound into an oligonucleotide demonstrably increases its thermal stability. This is quantified by the change in melting temperature (ΔT_m_), which is typically elevated by 1-3°C for each Dap substitution.[1][2] The precise increase is sequence-dependent. Below is a table summarizing the thermodynamic parameters for a DNA duplex with and without a Dap substitution.

| Oligonucleotide Duplex Sequence (5'-3') | Modification | Melting Temperature (T_m_ in °C) | ΔT_m_ (°C) |

| GCT GA G CTC / CGA CTC AGC | None (Adenine) | 52.0 | - |

| GCT GD G CTC / CGA CTC AGC | Dap substitution | 55.0 | +3.0 |

Table 1: Comparison of melting temperatures for a standard and a Dap-modified DNA duplex. 'D' represents this compound.

Experimental Protocols

Protocol 1: Chemical Synthesis of Dap-Containing DNA Probes via Postsynthetic Modification

This protocol describes a robust method for incorporating this compound into oligonucleotides using a postsynthetic strategy that employs a 2-fluoro-6-aminopurine phosphoramidite. This approach circumvents the need for protecting groups on the diaminopurine base, simplifying the synthesis process.[3][4]

Materials:

-

2-fluoro-6-aminopurine phosphoramidite

-

Standard DNA phosphoramidites (dA, dC, dG, T)

-

Controlled Pore Glass (CPG) solid support

-

Anhydrous acetonitrile

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

-

Capping solution (e.g., acetic anhydride/lutidine/THF)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Ammonium hydroxide (30%)

-

Automated DNA synthesizer

Procedure:

-

Solid-Phase Oligonucleotide Synthesis:

-

Assemble the desired oligonucleotide sequence on an automated DNA synthesizer using standard phosphoramidite chemistry cycles.

-

At the desired position for Dap incorporation, use the 2-fluoro-6-aminopurine phosphoramidite instead of the standard dA phosphoramidite.

-

The synthesis cycle consists of the following steps:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group with the deblocking solution.

-

Coupling: Activation of the phosphoramidite with the activator solution and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups.

-

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

-

-

Repeat the cycle until the full-length oligonucleotide is synthesized.

-

-

Cleavage and Deprotection (Postsynthetic Conversion):

-

Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.

-

Add concentrated ammonium hydroxide (30%).

-

Incubate the vial at 60°C for 5 hours. This step simultaneously cleaves the oligonucleotide from the solid support, removes the protecting groups from the standard bases, and converts the 2-fluoro-6-aminopurine to this compound via nucleophilic substitution.[4]

-

Cool the vial and transfer the ammoniacal solution to a new tube.

-

Evaporate the ammonia to dryness.

-

-

Purification:

-

Resuspend the dried oligonucleotide in nuclease-free water.

-

Purify the Dap-containing oligonucleotide using standard methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

-

Verify the incorporation and purity of the final product by mass spectrometry.[5]

-

Protocol 2: Enzymatic Incorporation of this compound

This protocol describes the incorporation of this compound deoxynucleoside triphosphate (dDAPTP) into a DNA strand using a thermostable DNA polymerase, such as Vent (exo-) DNA Polymerase, which is known to efficiently incorporate modified nucleotides.[2]

Materials:

-

dDAPTP

-

Standard dNTPs (dATP, dCTP, dGTP, dTTP)

-

Template DNA

-

Primer

-

Vent (exo-) DNA Polymerase

-

10X ThermoPol Reaction Buffer

-

Nuclease-free water

Procedure:

-

Reaction Setup:

-

On ice, prepare a 50 µL PCR reaction mixture with the following components:

-

| Component | Volume (µL) | Final Concentration |

| 10X ThermoPol Reaction Buffer | 5 | 1X |

| 10 mM dNTP mix (without dATP) | 1 | 200 µM each |

| 10 mM dDAPTP | 1 | 200 µM |

| 10 µM Forward Primer | 2.5 | 0.5 µM |

| 10 µM Reverse Primer | 2.5 | 0.5 µM |

| Template DNA | X | 1-10 ng |

| Vent (exo-) DNA Polymerase | 1 | 2 units |

| Nuclease-free water | to 50 | - |

-

PCR Cycling:

-

Perform PCR using the following cycling conditions:

-

| Step | Temperature (°C) | Time | Cycles |

| Initial Denaturation | 95 | 3 min | 1 |

| Denaturation | 95 | 30 sec | 30 |

| Annealing | 55-65 | 30 sec | 30 |

| Extension | 72 | 1 min/kb | 30 |

| Final Extension | 72 | 5 min | 1 |

| Hold | 4 | ∞ | 1 |

-

Analysis:

-

Analyze the PCR product by agarose gel electrophoresis to confirm successful amplification.

-

The incorporation of Dap can be further verified by sequencing or mass spectrometry of the purified PCR product.

-

Application: Enhanced SNP Genotyping using Dap-Modified Probes

The increased duplex stability conferred by Dap makes it an excellent modification for probes used in SNP genotyping assays, as it enhances the discrimination between perfectly matched and mismatched targets.[6]

Protocol 3: SNP Genotyping using Dap-Modified Allele-Specific Probes

This protocol outlines the use of Dap-modified TaqMan® probes for SNP genotyping.

Probe Design:

-

Design two allele-specific probes, one for the wild-type allele and one for the SNP allele.

-

Incorporate one or more Dap substitutions in place of adenine within the probe sequence, particularly near the SNP site, to maximize the T_m_ difference between the matched and mismatched probes.

-

Label each probe with a different fluorescent reporter dye (e.g., FAM and VIC) at the 5' end and a quencher at the 3' end.

Materials:

-

Genomic DNA samples

-

Dap-modified allele-specific probes

-

Forward and reverse primers flanking the SNP site

-

qPCR master mix (containing DNA polymerase, dNTPs, and buffer)

-

Real-time PCR instrument

Procedure:

-

Reaction Setup:

-

Prepare a qPCR reaction mix for each sample:

-

| Component | Final Concentration |

| qPCR Master Mix | 1X |

| Forward Primer | 200 nM |

| Reverse Primer | 200 nM |

| Dap-modified Wild-Type Probe (e.g., FAM) | 100 nM |

| Dap-modified SNP Probe (e.g., VIC) | 100 nM |

| Genomic DNA | 1-10 ng |

-

qPCR and Data Analysis:

-

Perform the qPCR reaction according to the instrument's guidelines.

-

Analyze the amplification plots for each fluorescent dye.

-

Determine the genotype based on which probe generates a fluorescent signal:

-

Homozygous Wild-Type: Signal from the wild-type probe only.

-

Homozygous SNP: Signal from the SNP probe only.

-

Heterozygous: Signal from both probes.

-

-

References